Ethyl indole-5-carboxylate

描述

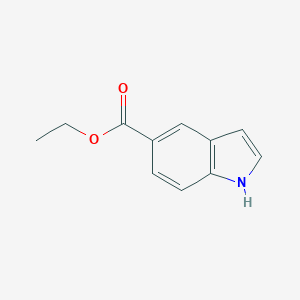

Structure

3D Structure

属性

IUPAC Name |

ethyl 1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXPRWCJESNIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450838 | |

| Record name | Ethyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32996-16-0 | |

| Record name | Ethyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Indole-5-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl indole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the fields of organic synthesis and medicinal chemistry.[1] Its indole core, functionalized with an ethyl ester at the 5-position, provides a unique scaffold for the synthesis of a wide array of biologically active molecules. This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents.[1] Its utility also extends to the synthesis of agrochemicals, dyes, and pigments, highlighting its broad industrial relevance.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies to support its application in research and development.

Chemical and Physical Properties

This compound is an off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| CAS Number | 32996-16-0 | [1][2] |

| Melting Point | 97-103 °C | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| XLogP3 | 2.9 | [2] |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2 | [2] |

| InChIKey | PDXPRWCJESNIIT-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive set of spectra is not available in a single public source, typical chemical shifts and absorptions can be inferred from data on closely related indole derivatives.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the ethyl group of the ester (a quartet and a triplet).

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole core, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1670-1730 cm⁻¹), an N-H stretching band (around 3300-3500 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21).

Synthesis of this compound

One of the common methods for synthesizing substituted indoles is the Reissert indole synthesis . This method involves the condensation of a 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate to form the indole-2-carboxylate. While a specific protocol for the 5-substituted variant is not detailed in the provided results, a general procedure for the parent ethyl indole-2-carboxylate is well-established and can be adapted.[3]

Another synthetic approach involves a facile, two-step procedure starting from the commercially available ethyl 1H-indole-2-carboxylate. This method employs a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation to yield the desired product.[4]

General Experimental Workflow for Indole Synthesis

The diagram below illustrates a generalized workflow for a multi-step synthesis common in organic chemistry, such as the Reissert synthesis.

Caption: Generalized workflow for the synthesis of an indole derivative.

Chemical Reactivity

The reactivity of this compound is governed by the indole nucleus and the ethyl ester functional group. The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, while the ester group is susceptible to nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS)

Indoles are highly reactive towards electrophiles, with substitution typically occurring at the C3 position.[5] However, if the C3 position is blocked, or under specific conditions, substitution can occur at other positions on the ring. The presence of the electron-withdrawing ester group at C5 will deactivate the benzene portion of the indole ring towards electrophilic attack compared to the pyrrole ring.

Common EAS reactions include:

-

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the indole ring.

-

Nitration: Introduction of a nitro group (-NO₂).

-

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups.[6][7][8] These reactions are typically catalyzed by Lewis acids like AlCl₃ or FeCl₃.[5][6]

The diagram below outlines the general mechanism for electrophilic aromatic substitution on an indole ring.

Caption: General mechanism for electrophilic substitution on the indole ring.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. For instance, treatment of indoles with potassium hydroxide (KOH) and an alkyl halide (e.g., 5-bromo-1-pentene) leads to the N-alkylation product.[5]

Reactions of the Ester Group

The ethyl ester group at the 5-position can undergo various transformations:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This indole-5-carboxylic acid can then be used in further synthetic steps, such as amide bond formation.

-

Amidation: Reaction with amines can convert the ester into an amide.

-

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds.[9]

-

Scaffold for API Synthesis: The functionalized indole ring provides multiple points for chemical modification, allowing medicinal chemists to create diverse libraries of compounds to screen for novel therapeutic agents.[9]

-

Antiproliferative Agents: Derivatives of indole-2-carboxamides, which can be synthesized from indole carboxylates, have shown potent antiproliferative activity.[10][11] Some of these compounds have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), which are key targets in cancer therapy.[10][11]

The logical relationship for its use as a synthetic intermediate is shown below.

Caption: Role of this compound as a versatile synthetic intermediate.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its ability to undergo modification at the indole nitrogen, the aromatic ring, and the ester functional group makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel pharmaceuticals and other functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H11NO2 | CID 10987040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Spectrometric Characterization of Ethyl Indole-5-carboxylate: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and chemical properties of molecular compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for ethyl indole-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science.

This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the fundamental experimental protocols for acquiring such data, offering a valuable resource for compound characterization and quality control.

Spectroscopic and Spectrometric Data

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H-4 |

| ~7.95 | dd | 1H | H-6 |

| ~7.45 | d | 1H | H-7 |

| ~7.25 | t | 1H | H-2 |

| ~6.55 | t | 1H | H-3 |

| ~4.35 | q | 2H | -CH2CH3 |

| ~1.40 | t | 3H | -CH2CH3 |

| ~8.10 (broad) | s | 1H | N-H |

Note: Predicted values are based on established substituent effects on the indole ring system. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~138 | C-7a |

| ~130 | C-3a |

| ~128 | C-5 |

| ~125 | C-2 |

| ~123 | C-4 |

| ~121 | C-6 |

| ~111 | C-7 |

| ~103 | C-3 |

| ~61 | -CH2CH3 |

| ~14 | -CH2CH3 |

Note: Predicted values based on analogous indole structures.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | C-H Stretch (aromatic) |

| ~2980-2850 | Medium | C-H Stretch (aliphatic) |

| ~1715-1690 | Strong | C=O Stretch (ester) |

| ~1620-1450 | Medium-Strong | C=C Stretch (aromatic) |

| ~1250-1000 | Strong | C-O Stretch (ester) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]+ (Molecular Ion) |

| 160 | Medium | [M - C2H5]+ |

| 144 | High | [M - OCH2CH3]+ |

| 116 | Medium | [M - COOCH2CH3]+ |

Note: The molecular ion is expected to be prominent. Fragmentation patterns will likely involve the loss of the ethyl and ethoxycarbonyl groups.

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is crucial for accurate compound identification and characterization. The following are generalized experimental protocols for NMR, IR, and MS analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shift scale.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the 1H and 13C NMR spectra. Standard pulse sequences are typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) with a suitable ionization source is used.

-

Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data is crucial for unambiguous structure elucidation. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic and spectrometric properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented here.

An In-depth Technical Guide to the Synthesis of Ethyl Indole-5-carboxylate via the Japp-Klingemann Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl indole-5-carboxylate, a valuable scaffold in medicinal chemistry, utilizing the Japp-Klingemann reaction followed by Fischer indole cyclization. This pathway offers an efficient route from readily available starting materials.

Introduction

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, indole-5-carboxylates are key intermediates in the synthesis of a wide range of therapeutic agents. The Japp-Klingemann reaction is a classical and versatile method for preparing arylhydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[1][2] These resulting hydrazones are ideal precursors for constructing the indole ring system through the acid-catalyzed Fischer indole synthesis.[2][3]

This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis of this compound, providing a robust resource for laboratory application.

Overall Synthesis Workflow

The synthesis is a two-part process. First, the Japp-Klingemann reaction is used to create a specific arylhydrazone intermediate. Second, this intermediate undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to yield the final indole product.[2][4]

Caption: Overall workflow for this compound synthesis.

Reaction Mechanisms

The successful synthesis hinges on two well-established named reactions.

3.1. Japp-Klingemann Reaction

The first stage involves the formation of an arylhydrazone from an aryl diazonium salt and a β-keto-ester. The mechanism proceeds as follows:

-

Deprotonation: A base removes the acidic α-proton from the β-keto-ester (Ethyl Acetoacetate) to form an enolate.

-

Azo Coupling: The nucleophilic enolate attacks the terminal nitrogen of the diazonium salt, forming an azo compound.

-

Hydrolysis & Cleavage: The azo intermediate undergoes hydrolysis. The acetyl group is cleaved, typically as acetic acid, which is a key characteristic of this reaction when using β-keto-esters.[1]

-

Tautomerization: A proton exchange leads to the final, stable arylhydrazone product.[1]

Caption: Logical steps of the Japp-Klingemann reaction.

3.2. Fischer Indole Synthesis

The second stage is the acid-catalyzed cyclization of the arylhydrazone intermediate to form the indole ring.[5]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: A key bond-forming step occurs, creating a new C-C bond and breaking the N-N bond.[7]

-

Rearomatization: The intermediate loses a proton to regain aromaticity in the six-membered ring.

-

Cyclization & Elimination: The terminal amine attacks the imine, forming a five-membered ring. Subsequent elimination of ammonia yields the final aromatic indole.[5][8]

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocols

This section provides a generalized, multi-step protocol for the synthesis of this compound.

Part A: Diazotization of Ethyl 4-aminobenzoate

-

In a three-necked flask, dissolve Ethyl 4-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.[9]

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes before use in the next step. The solution should be used immediately.

Part B: Japp-Klingemann Coupling

-

In a separate, larger beaker, prepare a solution of ethyl acetoacetate (1.0 eq) and a base such as sodium acetate (approx. 5 eq) in a mixture of ethanol and water.[9]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the ethyl acetoacetate solution with continuous, vigorous stirring.

-

A colored precipitate of the arylhydrazone should form. Continue stirring the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[9]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) before proceeding.

Part C: Fischer Indole Cyclization

-

Place the purified arylhydrazone intermediate (1.0 eq) in a round-bottom flask.

-

Add an acid catalyst. Common choices include polyphosphoric acid (PPA), a mixture of acetic acid and hydrochloric acid, or a Lewis acid like zinc chloride.[3][5]

-

Heat the mixture, typically between 80-160 °C, depending on the catalyst used. Monitor the reaction progress using thin-layer chromatography (TLC). The total reaction time can range from 30 minutes to 15 hours.[4][10]

-

Upon completion, cool the reaction mixture and pour it into cold water or onto ice with stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part D: Purification

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, or hexane/ethyl acetate).

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields are highly dependent on the specific substrates and conditions used.

| Reaction Stage | Key Reagents & Catalysts | Temperature (°C) | Typical Time | Yield (%) |

| Diazotization | Ethyl 4-aminobenzoate, NaNO₂, HCl | 0 - 5 | 20 - 30 min | Quantitative (used in situ) |

| Japp-Klingemann Coupling | Diazonium Salt, Ethyl Acetoacetate, NaOAc | 0 - 25 | 2 - 3 hours | 70 - 95[4] |

| Fischer Indole Cyclization | Arylhydrazone, Acid Catalyst (PPA, ZnCl₂, etc.) | 80 - 160 | 0.5 - 15 hours | 50 - 85[10] |

| Purification (Desulfurization) | Raney Nickel (for related syntheses) | Room Temp | 1 hour | 93 - 99[11] |

Note: The purification yield is cited from a related indole-5-carboxylate synthesis to provide a representative value for a high-purity final product.[11] The overall procedure, combining metalloimine formation and Fischer indole reaction, can take approximately 20 hours to complete.[4][12]

References

- 1. Japp-Klingemann_reaction [chemeurope.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Reissert Synthesis of Substituted Ethyl Indole-5-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Reissert synthesis for the preparation of substituted ethyl indole-5-carboxylates, valuable scaffolds in medicinal chemistry. The document outlines the core reaction mechanism, detailed experimental protocols for key steps, and quantitative data to facilitate reproducible research.

Core Principles of the Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for the formation of the indole ring system.[1][2] The classical approach involves two primary transformations:

-

Condensation: The reaction is initiated by the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base. This step forms a crucial ethyl arylpyruvate intermediate. For the synthesis of ethyl indole-5-carboxylates, the required starting material is an ethyl 4-methyl-3-nitrobenzoate derivative.

-

Reductive Cyclization: The nitro group of the ethyl arylpyruvate intermediate is then reduced to an amine, which subsequently undergoes an intramolecular cyclization to form the indole ring.[3][4] A variety of reducing agents can be employed for this transformation, with iron in acetic acid or zinc in acetic acid being common choices.[5]

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative substituted ethyl indole-5-carboxylate. The protocols are based on established methodologies and analogous preparations.

Synthesis of Starting Material: Ethyl 4-methyl-3-nitrobenzoate

The synthesis of the key starting material, ethyl 4-methyl-3-nitrobenzoate, is achieved through the nitration of ethyl p-toluate (ethyl 4-methylbenzoate). The following protocol is adapted from the well-established nitration of methyl benzoate.[6][7][8]

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 10.0 g of ethyl 4-methylbenzoate.

-

In a separate flask, prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of ethyl 4-methylbenzoate in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure ethyl 4-methyl-3-nitrobenzoate.

| Compound | Molecular Weight | Yield (%) | Melting Point (°C) |

| Ethyl 4-methyl-3-nitrobenzoate | 209.19 g/mol | ~85-90 | 58-60 |

Note: Yields and melting points are estimated based on analogous reactions.

Reissert Condensation: Synthesis of Ethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)pyruvate

This step involves the condensation of ethyl 4-methyl-3-nitrobenzoate with diethyl oxalate using a strong base like potassium ethoxide.[2]

Experimental Protocol:

-

Prepare a solution of potassium ethoxide by carefully dissolving 2.3 g of potassium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a mixture of 10.5 g of ethyl 4-methyl-3-nitrobenzoate and 14.6 g of diethyl oxalate, dissolved in 50 mL of absolute ethanol.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)pyruvate. This intermediate is often used in the next step without extensive purification.

Reductive Cyclization: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate

The final step is the reductive cyclization of the pyruvate intermediate to form the desired indole derivative.

Experimental Protocol:

-

Dissolve the crude ethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)pyruvate in 100 mL of glacial acetic acid.

-

Heat the solution to 80-90 °C and add 15 g of iron powder in small portions with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

-

Pour the filtrate into 500 mL of ice-water and collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain ethyl 2-methyl-1H-indole-5-carboxylate.

| Compound | Molecular Weight | Overall Yield (%) | Melting Point (°C) |

| Ethyl 2-methyl-1H-indole-5-carboxylate | 203.24 g/mol | ~60-70 | 141-143 |

Note: The overall yield is estimated for the two-step sequence from ethyl 4-methyl-3-nitrobenzoate.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key stages of the Reissert synthesis of substituted ethyl indole-5-carboxylates.

Caption: Overall workflow for the synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate.

Caption: Key mechanistic stages of the Reissert indole synthesis.

This guide provides a foundational understanding and practical protocols for the Reissert synthesis of substituted ethyl indole-5-carboxylates. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. aiinmr.com [aiinmr.com]

Technical Guide: Physical Characteristics of Ethyl Indole-5-carboxylate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl indole-5-carboxylate crystals. The information is compiled from various sources to assist researchers and professionals in the fields of drug development, materials science, and organic chemistry.

General Properties

This compound is an organic compound with the chemical formula C₁₁H₁₁NO₂. It presents as an off-white crystalline powder.[1] Its molecular weight is 189.21 g/mol .[2]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Off-white crystalline powder | [1] |

| CAS Number | 32996-16-0 | [2] |

| IUPAC Name | ethyl 1H-indole-5-carboxylate | [2] |

Thermal Properties

The melting point of this compound has been reported within the range of 97-103 °C.[1] This property is a critical indicator of the purity of the crystalline solid.

Table 2: Melting Point of this compound

| Parameter | Temperature Range (°C) |

| Melting Point | 97 - 103 |

Solubility Profile

Table 3: General Solubility of this compound (Inferred)

| Solvent | Expected Solubility |

| Water | Insoluble/Sparingly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

Crystallographic Data

As of the date of this guide, specific single-crystal X-ray diffraction data, including space group and unit cell dimensions for this compound, is not publicly available in the surveyed scientific literature. Crystallographic data is available for structurally related compounds such as Ethyl 1H-indole-2-carboxylate, but this information is not directly transferable.

Experimental Protocols

Detailed experimental protocols for the physical characterization of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline compound.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

General Protocol:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound crystals is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is recorded as a function of temperature.

-

The melting point is determined from the resulting thermogram, typically as the extrapolated onset temperature of the melting endotherm. The purity can also be estimated from the shape of the melting peak using the van't Hoff equation.[4][5]

Solubility Determination (Visual Method)

A qualitative assessment of solubility can be performed through visual inspection.

General Protocol:

-

Add a small, known amount of this compound to a test tube.

-

Add a measured volume of the desired solvent (e.g., water, ethanol, dichloromethane) in incremental portions.

-

After each addition, agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.

Single-Crystal X-ray Diffraction

To obtain definitive crystallographic data, single crystals of this compound are required.

Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[6]

General Protocol for Crystal Growth:

-

Dissolve this compound in a suitable solvent or a mixture of solvents in which it is moderately soluble.

-

Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered container in a vibration-free environment.

-

Alternatively, slow cooling of a saturated solution can be employed.

-

Once crystals of sufficient size and quality have formed, they can be mounted for X-ray diffraction analysis.[7]

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

The collected data are then processed to determine the unit cell parameters, space group, and the three-dimensional atomic coordinates.

Visual Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of this compound crystals.

Caption: Workflow for the Physical Characterization of Crystals.

References

A Technical Guide to the Solubility of Ethyl Indole-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl indole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Understanding the solubility of this compound in different organic solvents is crucial for its application in medicinal chemistry, process development, and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines a robust experimental protocol for its determination and presents a framework for understanding its solubility profile based on general principles of organic chemistry.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar indole ring with a hydrogen-bonding N-H group and an ester functional group, as well as a nonpolar ethyl chain and aromatic system, its solubility is expected to vary significantly across different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the N-H group and the carbonyl oxygen of the ester allows for hydrogen bonding with protic solvents. Therefore, this compound is anticipated to have good solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound. Acetone and acetonitrile are also likely to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the indole and ester groups, the solubility in nonpolar solvents like hexane is expected to be low. Toluene, with its aromatic character, may show slightly better solvation of the indole ring system compared to aliphatic hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound will exhibit moderate to good solubility in dichloromethane and chloroform.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Acetonitrile | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for the determination of the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common equilibration time is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial or directly into a volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the collected filtrate or dilute it to a known volume in a volumetric flask.

-

Analyze the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the volume of the filtrate (or the mass and density of the solution), calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

3. Data Reporting:

-

Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.

-

It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Methodologies

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

An In-depth Technical Guide to the Stability and Storage of Ethyl Indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl indole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the known stability characteristics, potential degradation pathways, and recommended protocols for stability testing.

Core Stability and Recommended Storage

This compound is generally considered to be a stable compound under standard laboratory conditions. However, its stability can be influenced by environmental factors such as temperature, light, humidity, and pH.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Source(s) |

| Temperature | Store at room temperature or refrigerated (0-8°C). | [1] |

| Atmosphere | Store in a dry environment. Keep container tightly sealed. | [1] |

| Light | Protect from light. | General guidance for indole compounds |

| Physical Form | Off-white crystalline powder. | [1] |

Proper storage is crucial to prevent degradation and maintain the integrity of the compound. For long-term storage, refrigeration at 0-8°C in a tightly sealed container, protected from light, is the preferred condition.

Potential Degradation Pathways

While specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain, the chemical structure suggests susceptibility to several degradation pathways common to indole derivatives and esters.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, particularly under alkaline conditions, to yield indole-5-carboxylic acid and ethanol. Studies on similar indole esters have shown that the rate of hydrolysis is pH-dependent and increases with rising pH.[2][3] Acid-catalyzed hydrolysis can also occur, though generally at a slower rate for this class of compounds.

Oxidation

The indole ring is known to be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, oxidizing agents, or photo-oxidation. This can lead to the formation of various oxidized derivatives, potentially impacting the compound's purity and activity.

Photodegradation

Indole derivatives can be sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of colored degradation products and loss of potency. Photostability testing is therefore a critical aspect of evaluating the overall stability of this compound.

Thermal Degradation

While generally stable at room temperature, elevated temperatures can induce thermal decomposition of this compound. The indole ring itself is relatively thermally stable, but the ester side chain may be more labile.

The following diagram illustrates the potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and establish degradation pathways. This information is essential for developing and validating a stability-indicating analytical method.[4][5]

The following diagram outlines a general workflow for conducting a forced degradation study.

Forced Degradation Study Protocols

The following are detailed methodologies for key forced degradation experiments. An appropriate extent of degradation is generally considered to be 5-20%.[6]

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 8 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |

| Photolytic | ICH Q1B specified light source | 25°C | As per ICH Q1B |

| Thermal | Dry Heat | 80°C | 48 - 96 hours |

3.1.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Add 10 mL of 0.1 M hydrochloric acid.

-

Heat the solution in a water bath at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 8, 24, 48, and 72 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent.

-

Add 10 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

3.1.2. Oxidative Degradation

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent.

-

Add 10 mL of 3% (v/v) hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 8, and 24 hours).

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3.1.3. Photolytic Degradation

-

Expose a thin layer of solid this compound and a solution of the compound in a suitable solvent to a light source according to ICH Q1B guidelines.[7] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

3.1.4. Thermal Degradation

-

Place a known amount of solid this compound in a vial and keep it in a hot air oven maintained at 80°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72, and 96 hours).

-

Prepare solutions of the samples and analyze by HPLC.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and any process-related impurities.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and a suitable buffer (e.g., phosphate or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms from the forced degradation studies.

Conclusion

This compound is a relatively stable compound when stored under appropriate conditions. The primary degradation pathways are likely to be hydrolysis of the ester group, particularly under basic conditions, and potential photodegradation. For maintaining the long-term integrity of this compound, it is imperative to store it in a cool, dry, and dark environment in a well-sealed container.

For drug development professionals, conducting comprehensive forced degradation studies and developing a validated stability-indicating analytical method are essential steps. The protocols and information provided in this guide serve as a robust starting point for establishing the stability profile of this compound and ensuring its quality throughout the development lifecycle.

References

- 1. scielo.br [scielo.br]

- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pharmtech.com [pharmtech.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl Indole-5-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl indole-5-carboxylate is a versatile heterocyclic compound that has emerged as a crucial building block in organic synthesis and medicinal chemistry. Its indole scaffold is a privileged structure in numerous biologically active molecules, making it a focal point in the development of novel therapeutics, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and applications. The document includes detailed experimental protocols for key synthetic methodologies and summarizes quantitative data in structured tables. Furthermore, logical workflows and reaction mechanisms are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The strategic placement of functional groups on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its reactive ester functionality on the benzene portion of the indole ring, serves as a key intermediate for the synthesis of a diverse range of substituted indoles.[1] Its utility spans from the development of pharmaceuticals targeting neurological disorders and cancer to the formulation of advanced agrochemicals and the creation of novel organic materials.[1][2] This guide delves into the historical context of its discovery, presents its key physicochemical characteristics, and provides detailed procedural insights into its synthesis.

Discovery and Historical Context

Pinpointing the exact moment of the first synthesis of this compound is challenging, as its history is intertwined with the development of fundamental indole synthesis reactions. The late 19th and early 20th centuries saw the advent of several foundational methods for constructing the indole ring system, which laid the groundwork for the preparation of a wide variety of substituted indoles, including this compound.

Notable among these is the Reissert indole synthesis , first reported by Arnold Reissert in 1897. This method involves the reductive cyclization of an o-nitrophenylpyruvate derivative to form an indole-2-carboxylic acid.[3][4][5][6] While not a direct synthesis of the 5-carboxylate, the Reissert reaction was a pioneering approach to indole-2-carboxylates.

The Nenitzescu indole synthesis , discovered by Costin Nenițescu in 1929, provides a route to 5-hydroxyindole derivatives through the reaction of benzoquinones with β-aminocrotonic esters.[2][7][8][9] This method is particularly relevant to the synthesis of precursors that could be modified to yield this compound.

A more contemporary and highly versatile method, the Gassman indole synthesis , was developed by Paul G. Gassman in 1973.[10][11][12][13] This one-pot reaction allows for the synthesis of a wide range of substituted indoles and has been successfully applied to the preparation of related compounds like ethyl 2-methylindole-5-carboxylate.[12][14]

While a singular "discovery" paper for this compound is not readily apparent, its emergence in the chemical literature is a testament to the power and adaptability of these classic named reactions in organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][15] |

| Molecular Weight | 189.21 g/mol | [1][15] |

| Melting Point | 97-103 °C | [1] |

| Appearance | Off-white crystalline powder | [1] |

| CAS Number | 32996-16-0 | [1][15] |

Spectral Data: The structural elucidation of this compound and its derivatives is routinely achieved through various spectroscopic techniques. While a dedicated spectrum for the parent compound is not provided in the search results, data for closely related analogs are available and serve as a valuable reference. For instance, the 1H and 13C NMR spectra of ethyl 5-iodo-1H-indole-3-carboxylate and ethyl 5-chloro-1H-indole-2-carboxylate have been reported, providing insights into the expected chemical shifts and coupling constants for the indole core and the ethyl ester group.[16][17][18] Similarly, IR and mass spectrometry data for related structures are available through resources like the NIST WebBook.[19][20][21][22]

Experimental Protocols for Synthesis

The synthesis of this compound can be approached through various established methods for indole formation. Below are detailed experimental protocols adapted from well-established procedures for the synthesis of structurally similar indole-5-carboxylates.

Gassman Indole Synthesis (Adapted for this compound)

The Gassman indole synthesis is a versatile one-pot method for the preparation of substituted indoles.[10][11][12][13] The following is a proposed adaptation of the Gassman protocol for the synthesis of this compound, based on the established procedure for ethyl 2-methylindole-5-carboxylate.[14]

Step 1: N-Chlorination of Ethyl 4-aminobenzoate A solution of ethyl 4-aminobenzoate in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C. tert-Butyl hypochlorite is added dropwise to the cooled solution to form the corresponding N-chloroaniline derivative.

Step 2: Formation of the Sulfonium Salt To the cold solution from Step 1, a keto-thioether such as methylthio-2-propanone is added. This leads to the formation of a sulfonium salt intermediate.

Step 3: Ylide Formation and[2]-Sigmatropic Rearrangement A non-nucleophilic base, such as triethylamine, is added to the reaction mixture. The base facilitates the formation of a sulfonium ylide, which then undergoes a rapid[2]-sigmatropic rearrangement.

Step 4: Cyclization and Aromatization Upon warming to room temperature, the intermediate from the rearrangement cyclizes to form a 3-thiomethylindole derivative.

Step 5: Desulfurization The 3-thiomethyl group is removed by treatment with Raney nickel in ethanol to yield the final product, this compound.

Caption: Gassman Indole Synthesis Workflow.

Role in Signaling Pathways and Drug Discovery

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their potential to modulate various biological pathways. While specific signaling pathways directly targeted by the parent molecule are not extensively documented, its role as a key synthetic intermediate has led to the discovery of potent inhibitors and modulators of several important drug targets.

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of ethyl indole-carboxylate have been synthesized and evaluated as potential inhibitors of GSK-3β, a serine/threonine kinase implicated in a range of diseases including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[23]

-

5-Lipoxygenase (5-LO) Inhibition: Certain 5-hydroxyindole-3-carboxylate derivatives, synthesized from precursors related to this compound, have demonstrated potent inhibition of human 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[24]

-

Cannabinoid Receptor 1 (CB1) Modulation: Indole-2-carboxamides, which can be synthesized from ethyl indole-2-carboxylate precursors, have been identified as allosteric modulators of the cannabinoid CB1 receptor, a target for treating pain, obesity, and neurological disorders.[25]

-

Auxin Signaling Pathway: Indole-3-carboxylic acid derivatives have been investigated as potential antagonists of the transport inhibitor response 1 (TIR1) auxin receptor, highlighting the role of the indole scaffold in modulating plant signaling pathways.[26]

-

Anti-cancer Applications: 5-Hydroxyindole-3-carboxylic acid derivatives have been synthesized and investigated for their cytotoxic effects against breast cancer cell lines, with molecular docking studies suggesting potential interactions with the survivin protein.[27]

The versatility of the this compound core structure allows for the generation of large libraries of compounds for screening against a wide array of biological targets. The logical workflow for such a drug discovery process is outlined below.

Caption: Drug Discovery Workflow.

Conclusion

This compound, a molecule with roots in the foundational principles of organic chemistry, continues to be a compound of significant interest for researchers in both academic and industrial settings. Its straightforward, albeit historically nuanced, synthesis and versatile chemical reactivity make it an invaluable tool in the pursuit of novel chemical entities with therapeutic, agricultural, and material science applications. This guide has provided a comprehensive overview of its discovery, properties, and synthetic methodologies, offering a valuable resource for professionals in the field. The continued exploration of the chemical space accessible from this compound is poised to yield further innovations and discoveries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. revistadechimie.ro [revistadechimie.ro]

- 9. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. ecommons.luc.edu [ecommons.luc.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | C11H11NO2 | CID 10987040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]

- 20. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]

- 21. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 22. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase [iris.unicampania.it]

- 25. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 27. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of GSK-3β Inhibitors from Ethyl Indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors derived from ethyl indole-5-carboxylate. It also includes protocols for evaluating their inhibitory activity through in vitro kinase assays and cell-based methods.

Introduction to GSK-3β Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers.[2][3] GSK-3β is a key regulator in several signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[4][5] The development of potent and selective GSK-3β inhibitors is therefore a significant area of interest for therapeutic applications.[2][6]

Indole derivatives have emerged as a promising class of GSK-3β inhibitors.[7] This document focuses on the synthesis of novel indole-based compounds starting from this compound, a readily available starting material.

Synthesis of this compound Derivatives

The synthesis of the target GSK-3β inhibitors can be achieved through a multi-step process. A representative synthetic scheme is outlined below, employing the Japp-Klingemann reaction for the formation of the indole core.[8][9]

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of GSK-3β inhibitors.

Experimental Protocol: General Synthesis

Materials:

-

This compound

-

Appropriate alkyl or aryl halide

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous Dimethylformamide (DMF)

-

Substituted anilines

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl 2-methyl-3-oxobutanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other cyclizing agent

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

N-Alkylation/Arylation of this compound:

-

To a solution of this compound in anhydrous DMF, add NaH portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add the desired alkyl or aryl halide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

-

-

Japp-Klingemann Reaction:

-

Prepare a diazonium salt by dissolving the substituted aniline in a mixture of concentrated HCl and water, and cooling to 0-5 °C.

-

Add a solution of NaNO₂ in water dropwise, maintaining the low temperature.

-

In a separate flask, prepare the ethyl 2-methyl-3-oxobutanoate anion by reacting it with NaOH in a mixture of ethanol and water at low temperature.

-

Slowly add the cold diazonium salt solution to the enolate solution.

-

Stir the reaction mixture for a specified time at low temperature.

-

The resulting hydrazone can be isolated by filtration or extraction.

-

-

Cyclization (Fischer Indole Synthesis):

-

Treat the hydrazone intermediate with a cyclizing agent such as concentrated H₂SO₄, polyphosphoric acid, or a Lewis acid catalyst in a suitable solvent.

-

Heat the reaction mixture as required (e.g., 80-100 °C) for several hours.

-

Monitor the formation of the indole product by TLC.

-

After cooling, neutralize the reaction mixture and extract the product.

-

Purify the crude product by column chromatography to yield the substituted ethyl 2-carboxylate-5-substituted 1H-indole derivative.[8]

-

-

Further Functionalization (Example: Amide Coupling):

-

The ester group of the synthesized indole can be hydrolyzed to the corresponding carboxylic acid.

-

This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[10]

-

In Vitro GSK-3β Kinase Assay

The inhibitory activity of the synthesized compounds against GSK-3β can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[4][11]

Diagram: In Vitro Kinase Assay Workflow

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Protocol: ADP-Glo™ GSK-3β Kinase Assay

Materials:

-

Recombinant human GSK-3β enzyme[4]

-

GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[4]

-

ATP

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Prepare serial dilutions of the inhibitor compounds in the kinase buffer.

-

Prepare a solution of GSK-3β enzyme in kinase buffer.

-

Prepare a solution of the GSK-3 substrate peptide and ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add the inhibitor solution to the wells of the plate.

-

Add the GSK-3β enzyme solution to the wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate for a specified time (e.g., 30-60 minutes) at 30 °C.[12]

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[11]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[11]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity.

-

Plot the luminescence signal against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce GSK-3β activity by 50%.

-

Data Presentation: Inhibitory Activity

| Compound | IC50 (nM) for GSK-3β |

| Inhibitor A | [Insert Value] |

| Inhibitor B | [Insert Value] |

| Inhibitor C | [Insert Value] |

| CHIR-99021 (Control) | 6.7[4] |

| SB-216763 (Control) | 34[4] |

Cell-Based Assay for GSK-3β Inhibition

To assess the activity of the inhibitors in a cellular context, a common method is to measure the accumulation of β-catenin, a downstream target of GSK-3β in the Wnt signaling pathway.[13][14] In the absence of Wnt signaling, active GSK-3β phosphorylates β-catenin, targeting it for degradation.[4] Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.[14]

Diagram: Wnt/β-catenin Signaling Pathway

Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.

Protocol: β-Catenin Accumulation Assay (Western Blot)

Materials:

-

Cell culture medium and supplements

-

Synthesized inhibitor compounds

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-β-catenin, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the inhibitor compounds for a specified time (e.g., 4-24 hours). Include a vehicle-only control.[14]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysates to remove cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.[14]

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane and re-probe with an anti-loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for β-catenin and the loading control.

-

Normalize the β-catenin signal to the loading control signal.

-

Plot the normalized β-catenin levels against the inhibitor concentration to determine the effective concentration (EC50) for β-catenin stabilization.

-

Data Presentation: Cellular Activity

| Compound | EC50 (nM) for β-catenin stabilization |

| Inhibitor A | [Insert Value] |

| Inhibitor B | [Insert Value] |

| Inhibitor C | [Insert Value] |

| GSK-3β Inhibitor XI (Control) | 32 (in HEK293 cells)[14] |

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and compounds. All work should be conducted in a properly equipped laboratory and in accordance with all applicable safety regulations.

References

- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols: Using Ethyl Indole-5-carboxylate to Synthesize Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from ethyl indole-5-carboxylate. This document includes detailed synthetic protocols, methodologies for in vitro kinase inhibition assays, and a summary of the structure-activity relationships of related compounds. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of kinase inhibitors. This compound is a versatile building block that can be readily functionalized at various positions to generate a diverse library of compounds for screening against a wide range of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] This document outlines the synthetic routes to convert this compound into potent kinase inhibitors and the subsequent biological evaluation of these compounds.

Synthetic Protocols

The following protocols describe the synthesis of kinase inhibitors starting from this compound. The synthesis involves a multi-step process including hydrolysis, amidation, and cross-coupling reactions.

Protocol 1: Synthesis of Indole-5-carboxamide Derivatives

This protocol details the conversion of this compound to a diverse library of indole-5-carboxamides, a common structural motif in kinase inhibitors.

Step 1: Hydrolysis of this compound to Indole-5-carboxylic Acid